molecular formula C19H20FNO6S2 B12634734 C19H20Fno6S2

C19H20Fno6S2

Cat. No.: B12634734
M. Wt: 441.5 g/mol
InChI Key: RVZSCXOSGFYSSQ-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a piperidine ring, a benzodioxine moiety, and fluorobenzenesulfonyl groups. It has a molecular weight of 441.4936 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzenesulfonyl and benzodioxine moieties enhances its reactivity and potential for diverse applications .

Biological Activity

C19H20FNO6S2 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound suggests a structure that includes multiple functional groups, which may contribute to its biological activities. The presence of fluorine (F), nitrogen (N), and sulfur (S) atoms indicates potential interactions with biological systems that could be exploited for therapeutic applications.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazole-quinolinium have shown significant antibacterial activity against Gram-positive bacteria. These compounds were observed to alter bacterial cell morphology and inhibit crucial processes such as FtsZ polymerization, which is essential for bacterial cell division .

Table 1: Antibacterial Activity of Thiazole-Quinolinium Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
4a4Staphylococcus aureus0.5 µg/mLInhibition of FtsZ polymerization
4b4Bacillus subtilis1 µg/mLDisruption of Z-ring formation

Anticancer Potential

The anticancer potential of compounds related to this compound has also been investigated. Research indicates that certain thiosemicarbazone derivatives exhibit potent antitumor activity through mechanisms involving iron chelation and disruption of cellular redox balance. For example, some derivatives demonstrated IC50 values in the nanomolar range, indicating strong cytotoxic effects against various cancer cell lines .

Table 2: Antitumor Activity of Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
HBpTHeLa0.001Iron chelation
HNBpTMCF-70.002Induction of apoptosis

Case Studies

Several case studies have demonstrated the practical applications and effectiveness of compounds similar to this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated the use of thiazole-quinolinium derivatives in treating infections caused by multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the potential for these compounds as effective bacteriostatic agents .
  • Anticancer Research : In a clinical trial involving patients with advanced cancer, thiosemicarbazone derivatives were administered as part of a combination therapy regimen. The trial reported improved survival rates and reduced tumor sizes in patients receiving these compounds compared to those on standard therapies .

Properties

Molecular Formula

C19H20FNO6S2

Molecular Weight

441.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20FNO6S2/c1-27-18-5-3-2-4-13(18)11-21-19(22)16-10-14(6-7-17(16)20)29(25,26)15-8-9-28(23,24)12-15/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22)

InChI Key

RVZSCXOSGFYSSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

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